molecular formula C21H31N3O3 B2504773 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea CAS No. 1008422-46-5

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea

Cat. No.: B2504773
CAS No.: 1008422-46-5
M. Wt: 373.497
InChI Key: XELBFIWLJXDYDX-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a trimethylcyclohexyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.

    Attachment of the Trimethylcyclohexyl Group: This step involves the reaction of the intermediate compound with a trimethylcyclohexyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(3,3,5-trimethylcyclohexyl)urea: Lacks the pyrrolidinone ring.

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the trimethylcyclohexyl group.

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-cyclohexylurea: Lacks the trimethyl groups on the cyclohexyl ring.

Uniqueness

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3,3,5-trimethylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-14-9-15(12-21(2,3)11-14)22-20(26)23-16-10-19(25)24(13-16)17-5-7-18(27-4)8-6-17/h5-8,14-16H,9-13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBFIWLJXDYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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